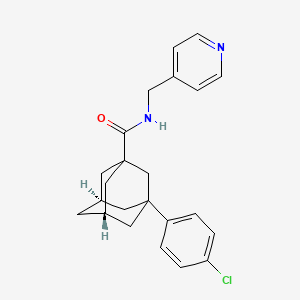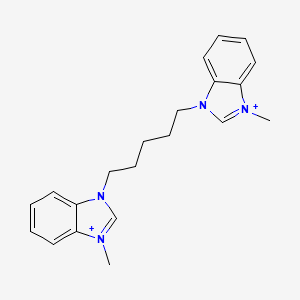![molecular formula C26H26F3N5O B12471115 N-[3-(morpholin-4-yl)propyl]-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12471115.png)
N-[3-(morpholin-4-yl)propyl]-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(MORPHOLIN-4-YL)PROPYL]-5-PHENYL-7-[3-(TRIFLUOROMETHYL)PHENYL]PYRROLO[2,3-D]PYRIMIDIN-4-AMINE is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by the presence of a morpholine ring, a phenyl group, and a trifluoromethyl-substituted phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(MORPHOLIN-4-YL)PROPYL]-5-PHENYL-7-[3-(TRIFLUOROMETHYL)PHENYL]PYRROLO[2,3-D]PYRIMIDIN-4-AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolopyrimidine core.
Introduction of the Phenyl and Trifluoromethyl-Substituted Phenyl Groups: These groups are introduced through substitution reactions, often using halogenated precursors and palladium-catalyzed cross-coupling reactions.
Attachment of the Morpholine Ring: The morpholine ring is attached via nucleophilic substitution reactions, typically using morpholine and a suitable leaving group on the propyl chain.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(MORPHOLIN-4-YL)PROPYL]-5-PHENYL-7-[3-(TRIFLUOROMETHYL)PHENYL]PYRROLO[2,3-D]PYRIMIDIN-4-AMINE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated precursors, palladium catalysts, and nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
N-[3-(MORPHOLIN-4-YL)PROPYL]-5-PHENYL-7-[3-(TRIFLUOROMETHYL)PHENYL]PYRROLO[2,3-D]PYRIMIDIN-4-AMINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-[3-(MORPHOLIN-4-YL)PROPYL]-5-PHENYL-7-[3-(TRIFLUOROMETHYL)PHENYL]PYRROLO[2,3-D]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[3-(MORPHOLIN-4-YL)PROPYL]-5-PHENYL-7-[3-(METHYL)PHENYL]PYRROLO[2,3-D]PYRIMIDIN-4-AMINE: Similar structure but with a methyl group instead of a trifluoromethyl group.
N-[3-(PIPERIDIN-4-YL)PROPYL]-5-PHENYL-7-[3-(TRIFLUOROMETHYL)PHENYL]PYRROLO[2,3-D]PYRIMIDIN-4-AMINE: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness
The presence of the trifluoromethyl group and the morpholine ring in N-[3-(MORPHOLIN-4-YL)PROPYL]-5-PHENYL-7-[3-(TRIFLUOROMETHYL)PHENYL]PYRROLO[2,3-D]PYRIMIDIN-4-AMINE imparts unique chemical and biological properties, such as increased lipophilicity and potential for enhanced biological activity.
Eigenschaften
Molekularformel |
C26H26F3N5O |
|---|---|
Molekulargewicht |
481.5 g/mol |
IUPAC-Name |
N-(3-morpholin-4-ylpropyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C26H26F3N5O/c27-26(28,29)20-8-4-9-21(16-20)34-17-22(19-6-2-1-3-7-19)23-24(31-18-32-25(23)34)30-10-5-11-33-12-14-35-15-13-33/h1-4,6-9,16-18H,5,10-15H2,(H,30,31,32) |
InChI-Schlüssel |
PLUOTNXQEMFPFP-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCCNC2=C3C(=CN(C3=NC=N2)C4=CC=CC(=C4)C(F)(F)F)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-bromo-2,3-dimethylphenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12471040.png)



![4-chloro-N-{2-[(furan-2-ylmethyl)carbamoyl]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12471069.png)
![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-{[(4-methylphenyl)sulfanyl]methyl}benzamide](/img/structure/B12471073.png)
![Dimethyl 5-[(2,2,3,3,4,4,5,5,5-nonafluoropentanoyl)amino]benzene-1,3-dicarboxylate](/img/structure/B12471079.png)

![2-(3,4-dimethylphenoxy)-N-[4-(phenylamino)phenyl]acetamide](/img/structure/B12471083.png)

![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B12471093.png)

![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B12471110.png)
